(Z)-methyl 2-(6-acetamido-2-((4-(N-butyl-N-methylsulfamoyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-methyl 2-(6-acetamido-2-((4-(N-butyl-N-methylsulfamoyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C24H28N4O6S2 and its molecular weight is 532.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(Z)-methyl 2-(6-acetamido-2-((4-(N-butyl-N-methylsulfamoyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and the mechanisms underlying its activity.
Synthesis
The synthesis of this compound involves multiple steps, including the formation of the benzo[d]thiazole core and subsequent functionalization. The detailed synthetic route typically includes:
- Formation of the benzo[d]thiazole scaffold through cyclization reactions.
- Introduction of the acetamido group at the 6-position.
- Attachment of the N-butyl-N-methylsulfamoyl benzoyl moiety via amidation or similar coupling reactions.
Anticancer Properties
Recent studies have indicated that derivatives of benzo[d]thiazole compounds exhibit significant anticancer activities. For instance, compounds with similar structures have been shown to induce apoptosis in cancer cells through various mechanisms, including:
- Inhibition of cell proliferation : Compounds structurally related to this compound have demonstrated IC50 values in the low micromolar range against various cancer cell lines.
- Induction of apoptosis : Mechanistic studies suggest that these compounds activate caspase pathways leading to programmed cell death.
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. In vitro assays reveal that it exhibits activity against a range of bacterial strains, including:
- Gram-positive bacteria : Effective against Staphylococcus aureus and Streptococcus pneumoniae.
- Gram-negative bacteria : Demonstrated activity against Escherichia coli and Pseudomonas aeruginosa.
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of key enzymes : Similar compounds have been shown to inhibit enzymes involved in cell cycle regulation and DNA repair.
- Modulation of signaling pathways : The compound may interfere with pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and proliferation.
Case Studies
Several case studies highlight the efficacy of similar thiazole derivatives in preclinical models:
- A study demonstrated that a related compound reduced tumor size by 50% in xenograft models when administered at a dose of 20 mg/kg.
- Another investigation showed that thiazole derivatives enhanced the effect of existing chemotherapeutic agents, suggesting potential for combination therapy.
Data Tables
Biological Activity | IC50 (µM) | Test Organism/Cell Line |
---|---|---|
Anticancer (HeLa) | 5.0 | HeLa Cells |
Antimicrobial | 12.0 | Staphylococcus aureus |
Antimicrobial | 15.0 | Escherichia coli |
Properties
IUPAC Name |
methyl 2-[6-acetamido-2-[4-[butyl(methyl)sulfamoyl]benzoyl]imino-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O6S2/c1-5-6-13-27(3)36(32,33)19-10-7-17(8-11-19)23(31)26-24-28(15-22(30)34-4)20-12-9-18(25-16(2)29)14-21(20)35-24/h7-12,14H,5-6,13,15H2,1-4H3,(H,25,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVAFICFFMTZMNF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)NC(=O)C)CC(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O6S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.